molecular formula C11H14LiNO2S B2614083 Lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate CAS No. 2089277-47-2

Lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate

Cat. No. B2614083
CAS RN: 2089277-47-2
M. Wt: 231.24
InChI Key: FWVMJWXBKXNNBD-UHFFFAOYSA-M
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Description

“Lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate” is a compound with the CAS Number: 2089277-47-2 . It has a molecular weight of 231.24 . The IUPAC name for this compound is lithium 2-(4-cyclohexylthiazol-2-yl)acetate .


Synthesis Analysis

The synthesis of such compounds often involves the use of thiazole ring structures . Thiazoles are a type of heterocyclic organic compound that includes imidazoles and oxazoles . They have been used to create new compounds with various biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H15NO2S.Li/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8;/h7-8H,1-6H2,(H,13,14);/q;+1/p-1 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is shipped at normal temperature .

Scientific Research Applications

Directed Ortho-Lithiation of Lithium Thiophenolate

This study presents a new methodology for the preparation of ortho-substituted thiophenols and related compounds, utilizing the directed ortho-lithiation of lithium thiophenolate. This process leads to almost quantitative conversion to lithium 2-lithiobenzenethiolate, demonstrating a significant advance in lithium chemistry and its applications in synthesizing complex organic compounds (G. D. Figuly, Cynthia K. Loop, J. C. Martin, 1989).

Biphasic Dose-Dependent Effect of Lithium Chloride on Breast Cancer Cells

While focusing on applications beyond pharmacology, this research provides insight into the cellular mechanisms influenced by lithium compounds, which could be relevant for biomedical research applications. The study explores the dose-dependent effects of lithium chloride on breast cancer cells, offering insights into its impact on cell survival and apoptosis regulation. Such findings could be pivotal for developing novel therapeutic strategies (M. Suganthi, G. Sangeetha, Govindaraj Gayathri, Bhaskaran Ravi Sankar, 2012).

Lithium's Role in Neurochemistry and Cellular Processes

Research indicates that lithium influences tyrosine hydroxylase levels, which are essential for neurotransmitter synthesis, highlighting its significance in neurochemistry and potential applications in neurological disorder studies (Guang Chen, Pei‐Xong Yuan, Yi‐Ming Jiang, Li-dong Huang, H. Manji, 1998).

Lithium and Neuroprotection

A study on lithium increasing N-acetyl-aspartate in the human brain supports the notion of lithium's neurotrophic/neuroprotective effects, offering a valuable perspective for research into neurodegenerative diseases and brain health (G. Moore, J. Bebchuk, K. Hasanat, Guang Chen, N. Seraji‐Bozorgzad, I. B. Wilds, M. W. Faulk, S. Koch, D. Glitz, L. Jolkovsky, H. Manji, 2000).

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 .

Mechanism of Action

Target of Action

Lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate is a compound that primarily targets biological systems where thiazole derivatives are known to have diverse biological activities . Thiazoles, the core structure in this compound, are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .

Mode of Action

The interaction of Lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate with its targets involves the thiazole ring, which is planar and aromatic . This aromaticity allows the compound to interact with various biological targets. The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .

Biochemical Pathways

Upon entering physiological systems, Lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of Lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate.

Result of Action

The molecular and cellular effects of Lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate’s action are likely to be diverse, given the wide range of biological activities associated with thiazole derivatives . For instance, some thiazole derivatives have been reported to show anti-inflammatory and analgesic activity , and others have demonstrated cytotoxic activity on human tumor cell lines .

Action Environment

The action, efficacy, and stability of Lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate can be influenced by various environmental factors. For example, the solubility of the compound in different solvents can affect its distribution and availability in the body . Additionally, the specific biological environment in which the compound is active can also influence its mode of action.

properties

IUPAC Name

lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.Li/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8;/h7-8H,1-6H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVMJWXBKXNNBD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CCC(CC1)C2=CSC(=N2)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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